(S)-5-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride
Description
(S)-5-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride (CAS: 1637453-80-5) is a chiral amine derivative of the dihydrobenzofuran scaffold. Its structure features a fused benzene and furan ring system, with a fluorine atom at position 5 and an amine group at position 3 in the (S)-configuration. The hydrochloride salt enhances stability and solubility, making it suitable for pharmaceutical and synthetic applications . This compound is commercially available at 98% purity, with pricing around $277.00 per 100 mg .
Properties
IUPAC Name |
(3S)-5-fluoro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO.ClH/c9-5-1-2-8-6(3-5)7(10)4-11-8;/h1-3,7H,4,10H2;1H/t7-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYXHRIELICKPA-OGFXRTJISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=CC(=C2)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2=C(O1)C=CC(=C2)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-5-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride is a synthetic compound that has gained attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a fluorine atom attached to a benzofuran moiety. This specific structure enhances its interaction with biological targets, which is crucial for its pharmacological effects. The compound's solubility and metabolic stability are also significant factors influencing its bioavailability in biological systems.
The mechanism of action for this compound involves its interaction with various molecular targets, primarily enzymes and receptors involved in neurotransmitter modulation and oxidative stress pathways. Preliminary studies suggest that it may:
- Modulate Neurotransmitter Systems : The compound shows potential interactions with serotonin and dopamine receptors, which could influence mood and cognitive functions.
- Exhibit Antioxidant Properties : Its structure suggests possible antioxidant capabilities, providing protective effects against oxidative stress in cells .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound based on current research findings:
| Biological Activity | Description |
|---|---|
| Neurotransmitter Modulation | Potential interactions with serotonin and dopamine pathways may affect mood disorders. |
| Antioxidant Effects | May provide cellular protection against oxidative damage. |
| Anticancer Potential | Initial studies indicate possible efficacy in inhibiting cancer cell growth. |
| Antidiabetic Properties | Similar compounds have shown potential in managing diabetes through metabolic pathways. |
Case Studies and Research Findings
- Neurotransmitter Modulation : Research indicates that compounds similar to (S)-5-Fluoro-2,3-dihydrobenzofuran-3-amine have been shown to modulate serotonin levels, which can be beneficial in treating anxiety and depression .
- Antioxidant Activity : Studies have demonstrated that related benzofuran derivatives possess significant antioxidant properties, mitigating oxidative stress in various cell types.
- Anticancer Studies : In vitro studies have suggested that this compound may inhibit the proliferation of certain cancer cell lines by inducing apoptosis .
- Pharmacokinetics : The pharmacokinetic profile of related dihydrobenzofurans indicates favorable absorption and distribution characteristics, making them suitable candidates for further development as therapeutic agents .
Scientific Research Applications
The compound exhibits notable biological activities that make it a candidate for therapeutic development:
- Neurotransmitter Modulation : (S)-5-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride may interact with neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential applications in treating mood disorders and neurodegenerative diseases.
- Antioxidant Properties : Preliminary studies indicate that this compound may possess antioxidant capabilities, potentially offering protective effects against oxidative stress in cells. This could be beneficial in various conditions associated with oxidative damage.
Pharmacological Applications
Research indicates that this compound may serve as a lead compound in the following areas:
- Neurological Disorders : Its ability to modulate neurotransmitter systems positions it as a promising candidate for developing drugs aimed at conditions such as depression and anxiety.
- Cancer Therapy : The compound has been linked to the inhibition of embryonic ectoderm development (EED), which is a therapeutic target for certain cancers. Studies have demonstrated that compounds incorporating the 5-fluoro-2,3-dihydrobenzofuran structure exhibit potent binding to EED proteins, suggesting their potential as anticancer agents .
Synthesis Pathways
The synthesis of this compound typically involves multiple steps:
- Starting Materials : The synthesis begins with commercially available precursors that undergo various chemical reactions.
- Intermediate Formation : Key intermediates are formed through cyclization and functional group modifications.
- Final Product Isolation : The final product is purified and characterized to confirm its structure and purity.
The detailed synthetic route can be summarized as follows:
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Substitution | Ethyl 2-(diphenylmethyleneamino)acetate | Formation of amine intermediate |
| 2 | Cyclization | POCl₃ | Formation of dihydrobenzofuran structure |
| 3 | Hydrolysis | HCl | Final product isolation |
Case Studies
Several studies have explored the efficacy of (S)-5-Fluoro-2,3-dihydrobenzofuran derivatives in preclinical models:
- EED Inhibition Studies : Research has shown that derivatives of this compound demonstrate high affinity for EED proteins, with IC50 values indicating potent inhibition of cancer cell growth in xenograft models .
- Neuropharmacological Assessments : Initial evaluations suggest that this compound may improve cognitive function in animal models by enhancing neurotransmitter levels.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group participates in nucleophilic substitution reactions. Key findings include:
Acylation
Reaction with isobutyl chloroformate under basic conditions (e.g., N-methylmorpholine) forms carboxamide derivatives. This is critical in medicinal chemistry for prodrug synthesis .
Halogenation
Bromination at the 5-position occurs under acidic conditions:
| Reagent System | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Br₂, NaOAc in AcOH | 80°C, 3 h | 5-Bromo-2,3-dihydrobenzofuran-7-carboxamide | 80% |
The reaction proceeds via electrophilic aromatic substitution, with the amine group directing bromine to the para position relative to the fluorine .
Acid-Base Reactions
The hydrochloride salt undergoes reversible protonation:
This property enables solubility modulation in pharmaceutical formulations .
Oxidation
The dihydrobenzofuran ring undergoes oxidation to form quinone-like structures under strong oxidizing conditions (e.g., KMnO₄), though specific data for this compound require extrapolation from structural analogs .
Reduction
While the compound itself hasn't been directly reduced in reported studies, its nitro precursors are reduced using SnCl₂·2H₂O in ethyl acetate to yield the amine .
Stereochemical Considerations
The (S)-configuration at the 3-position influences reaction outcomes:
-
Chiral HPLC separation of racemic mixtures shows distinct biological activities between enantiomers .
-
The fluorine atom at C5 enhances stereoelectronic effects, improving binding affinity in protein targets by 2–5 fold compared to non-fluorinated analogs .
Stability Under Physiological Conditions
Comparison with Similar Compounds
Substituent Position and Halogen Variation
Key Observations :
- Stereochemistry : The (R)-enantiomer of the 5-fluoro derivative is priced significantly higher than the (S)-form, suggesting differences in synthetic complexity or demand .
- Halogen Position: Fluorine at position 7 (vs. However, the (S)-7-fluoro variant is discontinued, limiting its accessibility .
- Bromine Substitution : Bromo-fluoro derivatives (e.g., 5-Bromo-6-fluoro) introduce bulkier halogens, which may enhance lipophilicity but reduce metabolic stability .
Impact of Additional Functional Groups
Key Observations :
- Ester/Carboxylate : The 5-carboxylate derivative introduces a polar group, enhancing water solubility but requiring metabolic activation for bioavailability .
- Trifluoromethoxy Group : The electron-withdrawing CF₃O group at position 5 may improve binding affinity in CNS targets due to enhanced electronegativity .
Brominated Analogs
Key Observations :
- Bromine at position 5 vs. 6 alters steric and electronic interactions. Position 5 bromination may interfere with amine group reactivity, while position 6 bromination could modulate aromatic π-stacking .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of (S)-5-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride, and how are they verified experimentally?
- Answer : The compound has a molecular formula of C₈H₉ClFNO (MW: 197.62 g/mol) and a CAS number of 2055848-82-1 . Purity (>97%) is typically confirmed via HPLC or LC-MS. Structural validation employs ¹H/¹³C NMR (to confirm stereochemistry and substituents) and FT-IR (to identify amine and hydrochloride functional groups). For enantiomeric purity, chiral HPLC or SFC is recommended, as seen in related dihydrobenzofuran derivatives .
Q. What synthetic routes are reported for preparing this compound?
- Answer : While direct synthesis is not detailed in the evidence, analogous compounds (e.g., (S)-4-Fluoro derivatives) use carbodiimide coupling agents (e.g., EDC·HCl) for amide bond formation, followed by chiral resolution via crystallization or chromatography . For fluorinated benzofuran cores, methods like Friedel-Crafts alkylation or cyclization of fluorinated precursors are common starting points .
Q. How should researchers handle stability and storage of this compound?
- Answer : As a hydrochloride salt, it is hygroscopic and should be stored in desiccated conditions (-20°C, under inert gas). Stability under varying pH/temperature can be assessed via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported purity or stereochemical assignments for this compound?
- Answer : Discrepancies in purity (e.g., 97% vs. 98% in ) may arise from analytical methods (HPLC vs. NMR). Cross-validate using orthogonal techniques :
- HPLC-MS for purity.
- X-ray crystallography or VCD spectroscopy for absolute stereochemistry .
- Compare retention times with enantiomerically pure standards (e.g., (R)-isomer, CAS 2055848-82-1 vs. related derivatives ).
Q. What in vitro biological models are suitable for studying its pharmacological activity?
- Answer : Fluorinated benzofuran amines often target central nervous system (CNS) receptors or enzymes (e.g., monoamine oxidases). Screen using:
- Cell-based assays (e.g., HEK-293 transfected with GPCRs).
- Antitumor activity models (e.g., leukemia HL-60 or liver cancer BEL-7402 cells, as in fluorouracil derivatives ).
- Mechanistic studies might include enzyme inhibition assays (e.g., thymidylate synthase, linked to fluoropyrimidine activity ).
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Answer : Focus on substituent variation :
- Replace 5-Fluoro with other halogens (e.g., Cl, Br) or electron-withdrawing groups (e.g., CF₃) .
- Modify the dihydrobenzofuran core (e.g., methyl or methoxy groups at position 4/6) .
- Assess impacts on binding affinity (SPR or ITC) and metabolic stability (microsomal assays).
Q. What advanced analytical methods are recommended for characterizing its degradation products?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
